Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine
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Overview
Description
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is a complex organic compound characterized by its unique bicyclic structure. It contains multiple rings, including five-membered, six-membered, seven-membered, and eight-membered rings. This compound is notable for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism by which Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]azepine: Shares a similar bicyclic structure but differs in the arrangement of nitrogen atoms and ring sizes.
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another bicyclic compound with similar reactivity but distinct structural features.
Uniqueness
Octahydro-1H-5,9-methanopyrrolo[1,2-a]azepine is unique due to its specific ring structure and the presence of multiple nitrogen atoms. This configuration imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
90038-71-4 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-azatricyclo[5.3.1.02,6]undecane |
InChI |
InChI=1S/C10H17N/c1-3-8-7-9(4-1)11-6-2-5-10(8)11/h8-10H,1-7H2 |
InChI Key |
XFYZFNOCNNTHIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)N3C2CCC3 |
Origin of Product |
United States |
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